molecular formula C17H21NO2 B194451 Apoatropine CAS No. 500-55-0

Apoatropine

Cat. No.: B194451
CAS No.: 500-55-0
M. Wt: 271.35 g/mol
InChI Key: WPUIZWXOSDVQJU-UHFFFAOYSA-N
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Description

Apoatropine, also known as atropatropine, is a member of the class of tropane alkaloids. Chemically, it is an ester formed from tropine and atropic acid. This compound can be found in plants of the Solanaceae family and is known for its bitter crystalline nature . This compound is structurally related to other tropane alkaloids such as atropine, hyoscyamine, and hyoscine .

Mechanism of Action

Target of Action

Apoatropine, also known as atropatropine, is a member of the class of tropane alkaloids . It is chemically an ester formed from tropine and atropic acid . The primary targets of this compound are muscarinic receptors , similar to its related tropane alkaloid, atropine . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological functions such as heart rate, digestion, and salivation .

Mode of Action

This compound acts as a competitive, reversible antagonist of muscarinic receptors . This means it competes with the neurotransmitter acetylcholine for the same binding sites on these receptors. By binding to these sites, this compound prevents acetylcholine from exerting its effects, thereby inhibiting the parasympathetic nervous system .

Biochemical Pathways

Atropine is known to affect pathways involving the neurotransmitter acetylcholine and its interaction with muscarinic receptors . By blocking these receptors, this compound disrupts the normal functioning of these pathways, leading to a decrease in parasympathetic activity .

Pharmacokinetics

Atropine is known to be administered by various routes including intravenous, subcutaneous, intramuscular, intraosseous, endotracheal and ophthalmic methods . The bioavailability of this compound would depend on factors such as the route of administration and the individual’s metabolic rate.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the parasympathetic nervous system. This can lead to effects such as increased heart rate, decreased salivation, and pupil dilation . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and the individual’s physiological state. For instance, the synthesis of atropine, a related compound, in a continuous-flow system required careful control of pH and temperature . Similar conditions may influence the action of this compound.

Biochemical Analysis

Cellular Effects

It is known that tropane alkaloids, such as atropine, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that Apoatropine has similar effects, but specific studies on this compound are needed to confirm this.

Molecular Mechanism

It is known that tropane alkaloids like atropine work by inhibiting the parasympathetic nervous system

Dosage Effects in Animal Models

It is known that tropane alkaloids can have toxic or adverse effects at high doses . It is likely that this compound has similar dosage-dependent effects, but specific studies on this compound are needed to confirm this.

Metabolic Pathways

It is known that atropine is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid . It is likely that this compound has similar metabolic pathways, but specific studies on this compound are needed to confirm this.

Chemical Reactions Analysis

Apoatropine undergoes various chemical reactions, including:

Scientific Research Applications

Apoatropine has several scientific research applications:

    Chemistry: It is used as a model compound in studying the behavior of tropane alkaloids.

    Biology: Research on this compound helps in understanding the biological activities of tropane alkaloids.

    Medicine: Although this compound itself is not widely used in medicine, its structural similarity to atropine makes it valuable in pharmacological studies.

    Industry: This compound is used as a pigment in certain industrial applications.

Comparison with Similar Compounds

Apoatropine is similar to other tropane alkaloids such as:

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUIZWXOSDVQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871704
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-55-0
Record name Apoatropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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